2-bromomethanesulfonylpropane
Description
Properties
CAS No. |
2731010-57-2 |
|---|---|
Molecular Formula |
C4H9BrO2S |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-bromomethanesulfonylpropane can be synthesized through the bromination of methanesulfonylpropane. The reaction typically involves the use of hydrobromic acid (HBr) as the brominating agent in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 2-bromomethanesulfonylpropane can be achieved using a continuous flow microchannel reactor. This method allows for precise control over reaction parameters, leading to higher efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-bromomethanesulfonylpropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can be reduced to form sulfides or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Reactions: Formation of sulfonic acids or sulfonates.
Reduction Reactions: Formation of sulfides or other reduced sulfur compounds.
Scientific Research Applications
2-bromomethanesulfonylpropane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromomethanesulfonylpropane involves its ability to act as an electrophile in chemical reactions. The bromine atom is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new bonds. The sulfonyl group enhances the electrophilicity of the compound, making it a versatile reagent in various synthetic applications .
Comparison with Similar Compounds
Structural and Functional Differences
- 2-Bromo-2-methyl-propanoic acid: Contains a carboxylic acid group (-COOH) adjacent to the brominated carbon, introducing significant polarity and hydrogen-bonding capacity.
Physical Properties
| Property | 2-Bromo-2-methyl-propane | 2-Bromo-2-methyl-propanoic acid |
|---|---|---|
| Molecular Weight (g/mol) | 137.02 | 167.01 |
| Refractive Index (nD²⁰) | 1.42525 | 1.52 |
| Boiling Point (°C) | 73.1 | 200 (decomposes) |
| Solubility | Miscible in organic solvents | Slightly soluble in water; soluble in ethanol/ether |
Key Observations :
- The carboxylic acid derivative has a higher molecular weight and boiling point due to increased polarity and intermolecular hydrogen bonding .
- tert-Butyl bromide’s lower boiling point reflects its volatility and non-polar nature, whereas the acid’s decomposition at 200°C underscores thermal instability under elevated temperatures .
Data Tables
Table 1: Physical Properties of 2-Bromo-2-methyl-propane
| Formula | M. Wt. | nD²⁰ | bp (°C) | Solubility |
|---|---|---|---|---|
| (CH₃)₃CBr | 137.02 | 1.425 | 73.1 | Organic solvents |
Table 2: Physical Properties of 2-Bromo-2-methyl-propanoic acid
| Formula | M. Wt. | nD²⁰ | bp (°C) | Solubility |
|---|---|---|---|---|
| BrC(CH₃)₂COOH | 167.01 | 1.52 | 200* | Alcohol, ether; decomposes |
*Decomposes at boiling point.
Source:
This comparison instead focuses on structurally related brominated analogs to demonstrate methodology. For authoritative insights on sulfonyl-containing derivatives, additional specialized literature or experimental datasets would be required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
